Steric Bulk: IPr NHC vs. IMes
The steric demand of the NHC derived from 1-(2,6-diisopropylphenyl)imidazole (IPr; bearing two Dipp groups) significantly exceeds that of NHCs derived from mesityl (IMes) or 2,6-dimethylphenyl (IXy) precursors. IPr exhibits a %Vbur (percent buried volume) of 44.7%, compared to approximately 36% for IMes and ~32% for IXy [1]. This elevated steric profile directly correlates with enhanced catalytic performance in demanding cross-couplings and prevents undesired side reactions such as Ni–H bond formation in pincer complexes [2].
| Evidence Dimension | Percent Buried Volume (%Vbur) of NHC ligand |
|---|---|
| Target Compound Data | IPr: 44.7% (NHC from Dipp-substituted precursor) |
| Comparator Or Baseline | IMes: ~36%; IXy: ~32% |
| Quantified Difference | IPr shows +8.7 to +12.7 absolute percentage points higher %Vbur than comparators |
| Conditions | Calculated from crystallographic data using SambVca 2.0; M–C distance 2.00 Å; sphere radius 3.5 Å |
Why This Matters
Higher %Vbur translates to superior catalyst stability against decomposition and greater substrate selectivity in sterically congested transformations, justifying selection over less hindered IMes or IXy precursors.
- [1] Q. Zhao, G. Meng, G. Li, et al. Chem. Sci., 2021, 12, 10583–10589. Steric parameter comparison: IPr %Vbur 44.7% vs. IMes ~36%. View Source
- [2] X. Ren, C. Gourlaouen, M. Wesolek, P. Braunstein, Angew. Chem. Int. Ed., 2017, 56, 12557–12560. Steric constraints preventing Ni–H bond formation. View Source
